

# Application Notes and Protocols for Studying HER2 Signaling Pathways with NVL-330

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## Compound of Interest

Compound Name: NC-330

Cat. No.: B1168345

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## Introduction

NVL-330 is a novel, potent, and brain-penetrant selective tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2), particularly activating mutations such as exon 20 insertions (HER2ex20).[1][2] Developed by Nuvalent, Inc., this next-generation inhibitor has been engineered for high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR), a feature intended to minimize off-target toxicities commonly associated with less selective TKIs.[1] Preclinical data have demonstrated NVL-330's broad activity against various HER2 oncogenic alterations and its significant penetration of the central nervous system (CNS), suggesting its potential as a therapeutic agent for primary and metastatic brain tumors driven by HER2.[2][3]

These application notes provide a comprehensive overview of the preclinical data for NVL-330 and detailed protocols for its use in studying HER2 signaling pathways.

## Data Presentation

The following tables summarize the key preclinical findings for NVL-330, providing a comparative overview of its activity and properties.

Table 1: In Vitro Activity of NVL-330

Parameter	Finding	Source
Target Inhibition	Potent inhibition of HER2 and HER2ex20 mutations in cell-based phosphorylation and viability assays.	<a href="#">[4]</a>
Selectivity	Highly selective for HER2 over wild-type EGFR.	<a href="#">[1]</a> <a href="#">[4]</a>
Comparative Potency	Demonstrated similar potency to the investigational HER2-selective TKI, zongertinib.	<a href="#">[2]</a>
Resistance Profile	Showed activity in cells with acquired resistance to the antibody-drug conjugate, T-DXd (Enhertu).	<a href="#">[5]</a> <a href="#">[6]</a>

Table 2: In Vivo Efficacy of NVL-330

Animal Model	Treatment	Key Outcomes	Source
HER2ex20 Patient-Derived Xenograft (Subcutaneous)	NVL-330	Suppressed phospho-HER2 and downstream signaling; caused dose-dependent tumor regression at well-tolerated doses.	[2]
HER2-amplified NCI-N87 Xenograft (Subcutaneous)	NVL-330 (30 mg/kg, oral, twice daily) vs. T-DXd (10 mg/kg, IV, every 3 weeks)	Induced tumor regression similar to that achieved by T-DXd.	[2]
HER2-amplified NCI-N87 Xenograft (Intracranial)	NVL-330 (30 mg/kg, oral, twice daily) vs. T-DXd (10 mg/kg, IV, every 3 weeks)	Induced tumor regression, whereas T-DXd only provided tumor stasis.	[2]

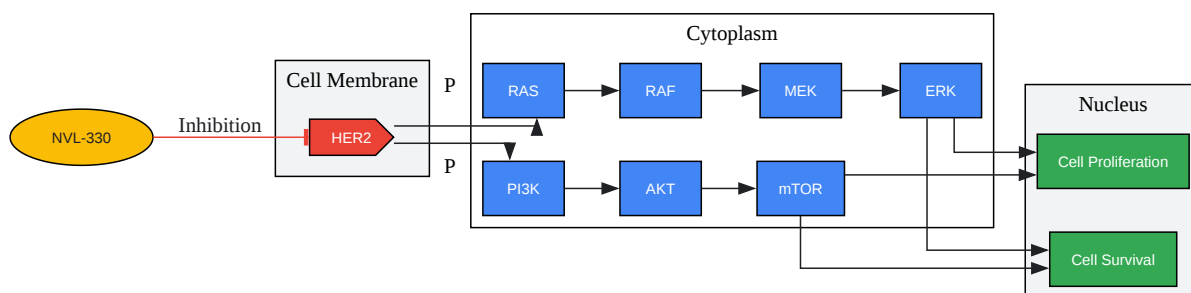
Table 3: Pharmacokinetic Properties of NVL-330

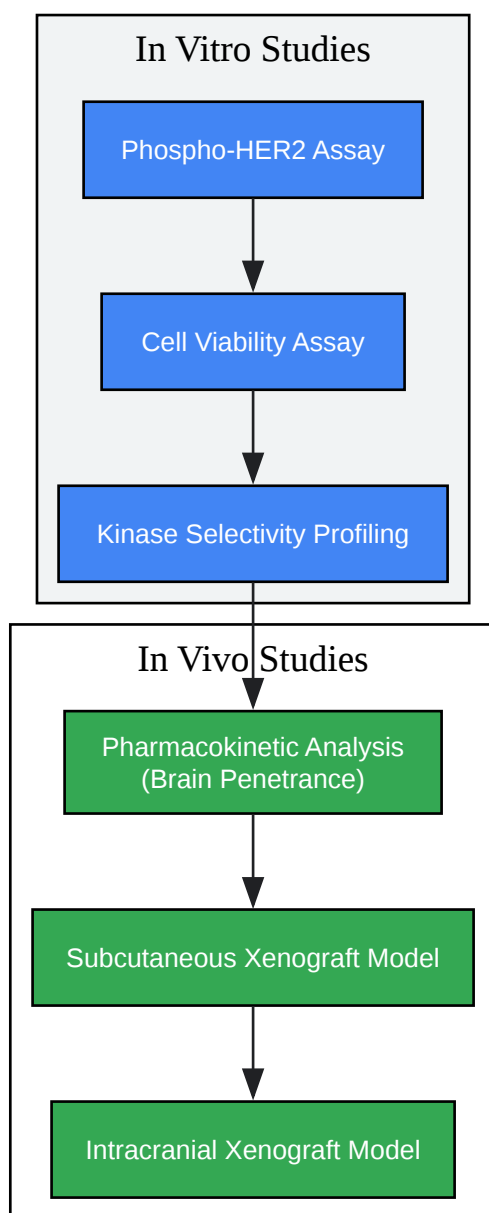
Parameter	Finding	Source
Brain Penetrance (Kp,uu)	Demonstrated a higher unbound brain-to-plasma partitioning ratio (Kp,uu) in rats compared to zongertinib, indicating superior brain penetrance.	[2]
CNS Penetrance	Showed higher CNS penetrance in an intracranial tumor model compared to T-DXd.	[5][6]

## Signaling Pathways and Experimental Workflows

## HER2 Signaling Pathway and Inhibition by NVL-330

HER2 is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation, survival, and differentiation. NVL-330 acts as a TKI, blocking the autophosphorylation of the HER2 kinase domain and subsequent activation of these downstream pathways.





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